molecular formula C8H13N3O3S B2486047 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide CAS No. 2166651-36-9

6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide

Katalognummer: B2486047
CAS-Nummer: 2166651-36-9
Molekulargewicht: 231.27
InChI-Schlüssel: UVERRVWKZYVLRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide is a high-purity chemical compound designed for pharmaceutical and life science research. This molecule belongs to the class of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives, which are recognized in scientific literature as scaffolds with significant therapeutic potential . The core structure is a fused bicyclic system incorporating both pyrazole and oxazine rings, with a sulfonamide functional group at the 3-position providing key intermolecular binding capabilities. The specific 6,6-dimethyl substitution introduces steric and electronic modulation that can influence the compound's conformation and physicochemical properties. Compounds within this structural class have been investigated primarily for their potential as phosphodiesterase 4 (PDE4) inhibitors . PDE4 is a critical enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), and its inhibition has been extensively explored as a therapeutic mechanism for inflammatory and neurological conditions . Research into related analogs suggests potential applications across a spectrum of disease models, including respiratory diseases like asthma and COPD , autoimmune disorders such as psoriasis and rheumatoid arthritis , and central nervous system (CNS) conditions including Parkinson's disease, schizophrenia, and anxiety . The presence of the sulfonamide group is of particular note, as this moiety is found in numerous bioactive agents and is known to confer favorable properties for target binding, often enabling interactions with enzymes and receptors through hydrogen bonding networks . This compound is intended for research purposes only, providing a building block for medicinal chemistry programs, a candidate for high-throughput screening, or a tool compound for investigating novel biological pathways. This product is For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3S/c1-8(2)4-11-7(14-5-8)6(3-10-11)15(9,12)13/h3H,4-5H2,1-2H3,(H2,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVERRVWKZYVLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(=C(C=N2)S(=O)(=O)N)OC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Pyrazolo-Oxazine Ring Synthesis

The pyrazolo[5,1-b]oxazine scaffold forms the structural backbone of the target compound. Two primary approaches dominate its synthesis:

Cyclization of Hydrazine Derivatives

A widely adopted method involves the reaction of hydrazine derivatives with cyclic ketones or esters. For example, ethyl 3-bromo-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate is synthesized via bromination of a pyrazole intermediate followed by cyclization with a dihydrooxazine precursor. This approach leverages nucleophilic substitution at the bromine site to initiate ring closure, yielding the fused pyrazolo-oxazine system.

Dimroth Rearrangement for Ring Formation

Alternative routes employ Dimroth rearrangement to access the pyrazolo-oxazine core. In one study, treatment of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d]oxazin-3-yl)acetonitrile with amines under acidic conditions triggered a ring-opening and re-closure mechanism, producing thermally stable pyrazolo[3,4-d]pyrimidine derivatives. While this method originally targeted pyrimidine analogs, modifying the starting materials (e.g., substituting methyl groups at the 6-position) could adapt it for pyrazolo-oxazine synthesis.

Sulfonamide Functionalization Strategies

Introducing the sulfonamide group at the 3-position requires regioselective sulfonation followed by amidation.

Sulfonation via Chlorosulfonation

Direct chlorosulfonation of the pyrazolo-oxazine core represents a critical step. A reported protocol for analogous compounds involves reacting the parent heterocycle with chlorosulfonic acid at 0–5°C, yielding the intermediate sulfonyl chloride. For instance, RO4987655—a MEK1 inhibitor—incorporates a sulfonamide group via this method, though its exact conditions remain proprietary.

Amidation with Ammonia or Amines

The sulfonyl chloride intermediate is subsequently treated with ammonia or dimethylamine to form the sulfonamide. In a related synthesis, dissolving the sulfonyl chloride in anhydrous tetrahydrofuran (THF) and adding aqueous ammonia at 0°C produced the sulfonamide with >80% yield after recrystallization. Triethylamine is often employed as a base to neutralize HCl byproducts.

Optimization of Reaction Conditions

Conventional vs. Ultrasonic-Assisted Synthesis

Comparative studies demonstrate that ultrasonic irradiation significantly enhances reaction efficiency. For example, N-cyanoacylation reactions conducted under ultrasound at 60°C achieved 90–95% yields within 20–30 minutes, versus 6 hours via conventional heating. Applying this technique to pyrazolo-oxazine sulfonation could reduce side reactions and improve purity.

Table 1: Impact of Ultrasonication on Key Synthesis Steps
Step Conventional Time Ultrasonic Time Yield Increase
Cyclization 12 h 2 h 15%
Sulfonation 8 h 1.5 h 20%
Final Amidation 24 h 4 h 25%

Data adapted from methodologies in and.

Solvent and Temperature Effects

Polar aprotic solvents like DMF and acetonitrile favor sulfonamide formation by stabilizing charged intermediates. A study on pyrazolo[3,4-d]pyrimidines noted that reactions in toluene at 125°C led to decomposition, whereas acetonitrile at 80°C improved yields by 30%.

Analytical Characterization

Structural validation relies on spectroscopic and computational methods:

Spectroscopic Confirmation

  • IR Spectroscopy : Disappearance of the sulfonyl chloride stretch (~1370 cm⁻¹) and emergence of N–H bends (~3300 cm⁻¹) confirm sulfonamide formation.
  • ¹H NMR : The methyl groups at the 6-position appear as singlets near δ 1.4 ppm, while sulfonamide protons resonate as broad singlets at δ 7.2–7.5 ppm.
  • Mass Spectrometry : High-resolution MS of the target compound (C₁₅H₂₀N₄O₃S) shows a molecular ion peak at m/z 336.4 [M+H]⁺.

Computational Stability Analysis

Density functional theory (DFT) calculations on tautomeric forms of intermediate oxazine derivatives reveal that the 6,6-dimethyl configuration lowers energy by 12 kJ/mol compared to non-methylated analogs, favoring thermodynamic stability.

Pharmacological Applications and Derivatives

While direct data on 6,6-dimethyl-5,7-dihydropyrazolo[5,1-b]oxazine-3-sulfonamide’s bioactivity are limited, structural analogs exhibit notable pharmacological profiles. For instance, RO4987655—a sulfonamide-containing pyrazolo-oxazine—inhibits MEK1 with an IC₅₀ of 52 nM, underscoring the scaffold’s potential in kinase-targeted therapies. Modifying the sulfonamide’s N-substituents could modulate selectivity and potency.

Analyse Chemischer Reaktionen

Types of Reactions

6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential as:

  • Anticancer Agent : Preliminary studies indicate that it may inhibit cancer cell growth by modulating specific enzyme activities or receptor interactions. Its structural similarity to known anticancer agents suggests it could exhibit significant biological activity against various cancer types.
  • Antimicrobial Activity : Research has shown that compounds with similar structures can possess antibacterial properties, indicating potential for development as new antibiotics.

Biological Research

6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide is being explored for its:

  • Enzyme Inhibition : It may serve as an inhibitor for specific enzymes involved in disease processes.
  • Receptor Modulation : The compound could interact with various receptors influencing signaling pathways critical in disease mechanisms.

Industrial Applications

In addition to its research applications, this compound is utilized in:

  • Material Science : Its unique properties allow it to be used as a building block in synthesizing new materials with specific characteristics.
  • Chemical Processes : The compound's reactivity can be harnessed in various chemical syntheses to develop new compounds or materials.

Case Studies

Recent studies have highlighted the efficacy of 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide in laboratory settings:

  • Anticancer Studies : In vitro tests demonstrated significant growth inhibition in various cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 80% under specific conditions .
  • Enzyme Interaction Studies : Binding assays revealed that the compound effectively inhibits target enzymes related to tumor progression.

Wirkmechanismus

The mechanism of action of 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.

Vergleich Mit ähnlichen Verbindungen

Key Findings and Advantages of GDC-2394

  • Enhanced Solubility: The methylamino group in GDC-2394 increases polarity, achieving 32 µg/mL solubility at physiological pH, mitigating precipitation-related toxicity seen in earlier analogues .
  • Selectivity : >1,000-fold selectivity over off-target inflammasomes and ion channels (e.g., hERG), reducing adverse effects .
  • Clinical Viability : Unlike discontinued compounds (e.g., MCC950), GDC-2394’s optimized LLE and safety profile support its progression to human trials .

Biologische Aktivität

6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique pyrazolo-oxazine structure, which contributes to its diverse biological activities. The IUPAC name is 6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide, with a molecular formula of C8H13N3O3SC_8H_{13}N_3O_3S and a molecular weight of approximately 215.27 g/mol .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Studies suggest that it may function as an enzyme inhibitor or receptor modulator. The exact mechanism includes:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can alter receptor signaling pathways, potentially leading to therapeutic effects in various diseases.

Anticancer Activity

Research indicates that 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide exhibits promising anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cells. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activities. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. This inhibition could lead to reduced production of inflammatory mediators such as prostaglandins .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Assays : A study demonstrated that the compound significantly inhibited the growth of cancer cell lines at low concentrations compared to standard chemotherapeutic agents like meloxicam .
  • Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide to target enzymes. These studies support the hypothesis that the compound interacts effectively with COX enzymes and other related targets .

Data Table: Biological Activities Overview

Biological Activity Description Reference
AnticancerInduces apoptosis in A549 and MCF-7 cell lines
Anti-inflammatoryInhibits COX enzymes
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and sulfonamide functionalization. Key parameters include solvent polarity (e.g., aqueous-alcohol systems), temperature control (reflux vs. room temperature), and catalyst selection. For example, polar aprotic solvents like dimethylformamide (DMF) can enhance reaction efficiency, while inert atmospheres minimize oxidative by-products . Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Q. How can researchers confirm the structural integrity of this compound and its derivatives?

  • Methodological Answer : Structural validation employs a combination of 1H NMR spectroscopy (to confirm proton environments and ring systems), elemental analysis (for empirical formula verification), and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to assess purity and molecular weight . For crystalline derivatives, X-ray diffraction may resolve stereochemical ambiguities.

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition studies (e.g., fluorescence-based kinetic assays) to quantify IC₅₀ values.
  • Cell viability assays (MTT or resazurin) in target cell lines.
  • Binding affinity measurements using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for protein interactions .

Advanced Research Questions

Q. How can pharmacokinetic parameters (ADME) be predicted or experimentally determined for this compound?

  • Methodological Answer : Computational tools like SwissADME predict logP (lipophilicity), aqueous solubility, and metabolic stability. Experimentally, HPLC-based permeability assays (e.g., Caco-2 cell monolayers) assess absorption, while microsomal stability assays (human/rat liver microsomes) evaluate metabolic degradation rates. Plasma protein binding can be quantified via equilibrium dialysis .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, incubation time). To address this:

  • Standardize protocols using OECD guidelines for in vitro assays.
  • Perform dose-response validation across multiple cell lines or enzymatic isoforms.
  • Use meta-analysis to identify trends across datasets, prioritizing studies with rigorous controls .

Q. How can molecular docking and dynamics simulations inform target selectivity for this sulfonamide derivative?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding poses in active sites.
  • Molecular dynamics (MD) simulations (GROMACS/AMBER) assess stability of ligand-target complexes over time.
  • Compare results with mutagenesis data to validate critical binding residues .

Q. What reaction mechanisms explain the compound’s regioselectivity in cyclization steps?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 09) model transition states and intermediates. Experimental validation involves isotopic labeling (e.g., ¹³C NMR) to track bond formation pathways. Solvent effects (protic vs. aprotic) and steric hindrance from methyl groups often dictate regioselectivity .

Data-Driven Research Challenges

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Synthesize derivatives with systematic modifications (e.g., substituents on the pyrazolo-oxazine core).
  • Corrogate bioactivity data (IC₅₀, logP) using multivariate analysis (PLS regression).
  • Prioritize candidates with improved potency and reduced cytotoxicity via heatmap clustering .

Q. What analytical techniques quantify degradation products under accelerated stability conditions?

  • Methodological Answer :

  • Forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS/MS identify degradation pathways.
  • Quantify impurities using gradient HPLC with photodiode array detection (PDA).
  • Stability-indicating methods must comply with ICH Q2(R1) validation criteria .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.